cis-Octahydro-4a(2H)-naphthyl acetate

Description

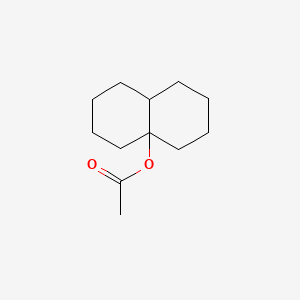

Structure

2D Structure

3D Structure

Properties

CAS No. |

36144-10-2 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-yl acetate |

InChI |

InChI=1S/C12H20O2/c1-10(13)14-12-8-4-2-6-11(12)7-3-5-9-12/h11H,2-9H2,1H3 |

InChI Key |

COHJFBQTCBAHIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC12CCCCC1CCCC2 |

Origin of Product |

United States |

Significance of the Decalin Core Structure in Synthetic Organic Chemistry

The decalin, or bicyclo[4.4.0]decane, framework is a ubiquitous structural unit in organic chemistry. acs.org Its importance stems from its presence in a multitude of biologically active natural products, making it a frequent target in total synthesis endeavors. whiterose.ac.uk The rigid yet complex three-dimensional structure of the decalin core provides a robust scaffold upon which various functional groups can be appended, leading to molecules with diverse biological activities, including antifungal, antibacterial, and anticancer properties. whiterose.ac.uk

Prominent examples of natural products containing the decalin motif include the steroids, such as cholesterol, testosterone, and estradiol, where the specific fusion of the rings is critical to their biological function. researchgate.net Understanding the synthesis and conformational behavior of the decalin system is therefore essential for medicinal chemists and synthetic organic chemists aiming to create novel therapeutic agents or to replicate complex natural structures. acs.org The development of synthetic strategies to construct the decalin core, such as the Diels-Alder reaction, has been a major focus in organic synthesis for decades, highlighting its central role in the field. rsc.org

Stereochemical Considerations of Hydronaphthalene Derivatives: the Cis Versus Trans Octahydro Naphthalene Framework

The fusion of the two cyclohexane (B81311) rings in the decalin structure can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin. tcichemicals.com This isomerism arises from the relative orientation of the hydrogen atoms at the two bridgehead carbons where the rings are joined. researchgate.net In cis-decalin, these hydrogens are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides. whiterose.ac.uk

This fundamental stereochemical difference imparts distinct properties to each isomer:

Stability : trans-Decalin is energetically more stable than cis-decalin by approximately 2-2.7 kcal/mol. whiterose.ac.ukaidic.it This increased stability is attributed to reduced steric strain and fewer unfavorable nonbonded interactions compared to the more crowded, concave structure of the cis isomer. whiterose.ac.ukacs.org

Conformational Flexibility : A key distinction lies in their conformational dynamics. cis-Decalin is conformationally mobile and can undergo a "ring-flip," much like a single cyclohexane ring. This process interconverts the two chair conformations of the molecule. researchgate.net In contrast, trans-decalin is a conformationally rigid or "locked" system. researchgate.net The geometry of the trans-fusion prevents the ring-flipping process, as it would introduce an insurmountable amount of ring strain. tcichemicals.com

Ring Fusion Geometry : The fusion in trans-decalin involves two equatorial-type bonds from each ring, resulting in a relatively flat and rigid structure. whiterose.ac.uk The cis-decalin isomer is formed through an axial-equatorial bond union, leading to its characteristic bent shape. whiterose.ac.uk

Symmetry and Chirality : trans-Decalin possesses a center of symmetry, rendering it achiral and optically inactive. acs.org cis-Decalin lacks a plane of symmetry and is a chiral molecule. However, because it can readily ring-flip into its own mirror image, the enantiomers rapidly interconvert, and the compound is considered a meso form under normal conditions, making it optically inactive. rsc.org

The specific compound of focus, cis-Octahydro-4a(2H)-naphthyl acetate (B1210297), is a derivative of the less stable but conformationally flexible cis-decalin framework. The "4a(2H)" designation in the nomenclature specifies the position of the acetate group at one of the bridgehead carbons.

| Property | cis-Decalin | trans-Decalin |

|---|---|---|

| Relative Stability | Less stable | More stable (by ~2-2.7 kcal/mol) whiterose.ac.ukaidic.it |

| Conformational Flexibility | Flexible, can undergo ring-flip researchgate.net | Rigid, "locked" conformation tcichemicals.com |

| Ring Fusion | Axial-Equatorial whiterose.ac.uk | Equatorial-Equatorial whiterose.ac.uk |

| Molecular Shape | Bent | Relatively flat |

| Optical Activity | Achiral (meso compound due to rapid interconversion of enantiomers) rsc.org | Achiral (center of symmetry) acs.org |

Current Research Landscape and Future Directions for Polycyclic Acetates

Total Synthesis Strategies for the Octahydro-Naphthalene Skeleton

The construction of the bicyclo[4.4.0]decane scaffold, the core of octahydronaphthalene, has been a central focus in organic synthesis. rsc.org Various strategies have been developed to assemble this crucial framework, often as a key step in the total synthesis of complex natural products. rsc.orgresearchgate.net

Cycloaddition Reactions in Decalin Ring System Construction

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings and are extensively used in the synthesis of decalin systems. rsc.orglibretexts.org Both intermolecular and intramolecular versions of the Diels-Alder reaction have been successfully employed to create the fused bicyclic structure. rsc.org

The intramolecular Diels-Alder (IMDA) reaction is a particularly efficient strategy for building the decalin framework. rsc.org This approach involves a molecule containing both a diene and a dienophile, which react internally to form the bicyclic system. The stereochemistry of the resulting decalin ring junction, whether cis or trans, is often dictated by the geometry of the transition state. masterorganicchemistry.com For instance, an early application of the Diels-Alder reaction was instrumental in creating a cis-decalin framework, which then directed the stereochemistry of subsequent reaction steps. masterorganicchemistry.com

Beyond the conventional Diels-Alder reaction, other cycloaddition strategies have also been explored. Diene-transmissive Diels-Alder sequences, involving two consecutive cycloaddition reactions, have been utilized to rapidly assemble tricyclic systems containing the decalin motif. rsc.org Furthermore, dipolar cycloaddition reactions offer a pathway to five-membered heterocyclic rings, which can be further elaborated to construct the decalin skeleton. libretexts.org

Table 1: Examples of Cycloaddition Reactions in Decalin Synthesis

| Reaction Type | Key Features | Resulting System |

| Intermolecular Diels-Alder | Reaction between a separate diene and dienophile. | Monocyclic or bicyclic intermediates leading to decalins. |

| Intramolecular Diels-Alder (IMDA) | Diene and dienophile are part of the same molecule. | Direct formation of the decalin ring system. rsc.org |

| Diene-Transmissive Diels-Alder | A sequence of two Diels-Alder reactions. | Rapid construction of complex polycyclic systems. rsc.org |

| Dipolar Cycloaddition | Involves a 1,3-dipole and a dipolarophile. | Forms heterocyclic rings that can be converted to decalins. libretexts.org |

Cascade and Tandem Reactions for Spirocyclic and Fused Systems

Palladium-catalyzed cascade cyclizations have been developed to form fused tetracyclic spiroindoles, demonstrating the power of this approach in constructing intricate molecular architectures. nih.gov Annulation reactions involving substrates like p-benzoquinones can lead to the stereoselective synthesis of fused, spiro, and bridged polycyclic molecules. rsc.org These methods often proceed through various cycloaddition or nucleophilic addition pathways to generate diverse heterocyclic and carbocyclic frameworks. rsc.org The development of organocatalytic cascade reactions has further expanded the toolkit for synthesizing and diversifying privileged structures, including those with polycyclic skeletons. mdpi.com

Biomimetic Approaches to Octahydro-Naphthalene Derivatives

Nature provides a rich blueprint for the synthesis of complex molecules. Biomimetic synthesis seeks to emulate these natural biosynthetic pathways to achieve efficient and stereoselective construction of natural products and their analogs. rsc.org The decalin ring system is a common feature in many natural products biosynthetically derived from isoprenoids and polyketides. rsc.org

Enzymatic processes play a crucial role in the stereoselective formation of decalin structures in nature. For instance, the enzyme FinI has been identified as a pericyclase that catalyzes the stereoselective formation of cis-decalin structures via a [4+2] cycloaddition. nih.gov This discovery is significant because while several Diels-Alderases that form trans-decalin scaffolds are known, enzymes that selectively produce the cis-isomer are less common. nih.gov Understanding and harnessing such enzymatic transformations could provide powerful tools for the asymmetric synthesis of cis-decalin derivatives.

Stereoselective and Enantioselective Synthesis of this compound

Achieving control over the stereochemistry at the C4a and C8a positions is paramount in the synthesis of cis-octahydronaphthalene derivatives. Stereoselective and enantioselective methods are employed to produce a single desired stereoisomer.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of various chiral molecules. wiley.com In the context of decalin synthesis, chiral auxiliaries can be used to control the facial selectivity of reactions, leading to the formation of a specific enantiomer. blogspot.com For example, Evans oxazolidinones are well-known chiral auxiliaries used to direct aldol (B89426) reactions, which can be a key step in the construction of functionalized decalin precursors. blogspot.com

The use of chiral ligands in metal-catalyzed reactions is another powerful strategy for achieving enantioselectivity. acs.org In a palladium-catalyzed Heck-type reaction, the use of a chiral phosphine (B1218219) ligand, such as (R)-BINAP, has been shown to induce enantioselectivity in the formation of cis-decalin derivatives. acs.org This catalytic asymmetric approach offers an efficient way to generate optically active decalins. acs.orgacs.org

Table 2: Chiral Auxiliaries and Ligands in Asymmetric Synthesis

| Method | Description | Key Feature |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | The auxiliary is removed after the reaction. |

| Chiral Ligand | A chiral molecule that coordinates to a metal catalyst to create a chiral environment for the reaction. acs.org | The chirality is transferred from the ligand to the product. |

Asymmetric Catalysis in Decalin Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to chiral molecules. mdpi.com Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com

The synthesis of the Wieland-Miescher ketone and the Hajos-Parrish-Eder-Sauer-Wiechert ketone, both important bicyclic building blocks for steroids and terpenes, has been a benchmark for the development of asymmetric organocatalysis. mdpi.com The use of L-proline as a catalyst in the intramolecular aldol condensation to form these decalin-based structures was a seminal discovery in the field. mdpi.com Since then, a variety of other organocatalysts have been developed to improve the enantioselectivity and expand the scope of these annulation reactions. mdpi.com

More recently, a combination of Birch reduction and a catalytic asymmetric inverse-electron-demand Diels-Alder reaction of 2-pyrones, enabled by a chiral bis(oxazoline) ligand/Cu(II) complex, has been shown to be a powerful method for the synthesis of polysubstituted cis-decalin scaffolds with multiple contiguous stereocenters. documentsdelivered.com This approach highlights the ongoing innovation in asymmetric catalysis for the efficient and stereocontrolled synthesis of complex decalin systems.

Diastereoselective Control in Ring-Forming Reactions

The stereochemical configuration of the decalin (octahydronaphthalene) core is crucial, and its synthesis often relies on ring-forming reactions where stereoselectivity can be directed towards the desired cis or trans isomer. The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing the decalin skeleton, as it can form two rings and up to four stereocenters in a single step. cdnsciencepub.comresearchgate.net The stereochemical outcome of the IMDA reaction is influenced by the geometry of the transition state. The formation of cis-fused decalins is often achieved through an endo transition state, which can be favored by secondary orbital interactions. cdnsciencepub.com

Another significant strategy for controlling the stereochemistry of the ring junction is the catalytic hydrogenation of naphthalene (B1677914) or its partially saturated derivatives like tetralin. nih.govresearchgate.net The choice of catalyst and reaction conditions plays a pivotal role in determining the ratio of cis to trans decalin products. For instance, studies on the hydrogenation of naphthalene have shown that different catalysts, such as Palladium (Pd) or Nickel-Molybdenum (NiMo), yield different cis/trans ratios. nih.gov Ni- and Mo-based catalysts have been noted to produce significant amounts of cis-decalin. nih.gov While catalytic hydrogenation on a metal surface is often associated with syn-addition of hydrogen, leading to cis products, subsequent isomerization on the catalyst surface under certain conditions can lead to the more thermodynamically stable trans isomer. echemi.com

Novel approaches, such as the ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction of 2-pyrones, have been developed specifically for the synthesis of cis-decalin derivatives, yielding products with multiple contiguous stereogenic centers in good yields and high stereoselectivities. nih.gov Base-catalyzed cycloadditions using substituted Nazarov reagents have also been reported as a highly stereoselective method for producing cis,cis-decalins. cdnsciencepub.comresearchgate.net The mechanism in these base-catalyzed reactions is thought to proceed via a double Michael addition, where the formation of the cis-fused ring is explained by stereoelectronic control during the second, intramolecular Michael reaction. cdnsciencepub.com

Modern Catalytic Approaches in Acetate Formation and Naphthyl Derivatization

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For a molecule like this compound, catalytic methods are essential for both the construction of the core naphthyl structure and the subsequent introduction of the acetate functional group.

Transition metals are exceptionally versatile catalysts for forming the carbon-carbon bonds necessary to construct polycyclic frameworks. Annulation reactions, which build a new ring onto a pre-existing structure, are particularly powerful. Rhodium(III)-catalyzed C-H activation and cascade [4+2] annulation represents a state-of-the-art method for synthesizing naphthalenone and other polycyclic scaffolds. mdpi.comnih.gov This approach allows for the reaction of arenes with coupling partners like alkynes or feedstock gases to build the fused ring system with high regioselectivity under mild, redox-neutral conditions. mdpi.comorganic-chemistry.org Similarly, palladium-catalyzed annulation reactions involving multiple C-H activations provide access to complex fused ring systems. researchgate.netfrontiersin.org

For the "acetate formation" part of the synthesis, transition metal catalysis offers efficient and environmentally friendly protocols. The selective acetylation of naphthols to form naphthyl acetates can be achieved using homogeneous nickel catalysts. sciencepublishinggroup.comsemanticscholar.orgresearchgate.net Studies have shown that catalysts like nickel nitrate (B79036) can effectively promote the acetylation of 2-naphthol (B1666908) using acetic acid, which is a greener acylating agent than traditional reagents like acetic anhydride (B1165640) or acetyl chloride. semanticscholar.org This method is advantageous due to short reaction times, high chemoselectivity, and simple work-up procedures. sciencepublishinggroup.com

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| [Rh(Cp*)Cl2]2 | C-H Activation / [4+2] Annulation | Arenes, Alkynes | Naphthalenone Derivatives | High regioselectivity, mild conditions | mdpi.comnih.gov |

| [CpRhI2]n / Cu(OAc)2 | Double C-H Functionalization | Aromatic Hydrocarbons, Alkynes | Condensed Arenes (Naphthalenes) | Uses readily available catalyst | thieme-connect.com |

| Ni(NO3)2 | Acetylation | 2-Naphthol, Acetic Acid | 2-Naphthyl acetate | High conversion, environmentally friendly | sciencepublishinggroup.comsemanticscholar.org |

| Ni/SiO2 | Acetylation | Naphthols, Acetic Anhydride | Naphthyl esters | Reusable catalyst, 100% selectivity | arabjchem.org |

| Pd2(dba)3 | Co-cyclization | Arynes, Dienes | Arylnaphthalene lactones | Forms complex scaffolds | frontiersin.org |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for controlling stereochemistry. In the context of naphthyl derivatization, organocatalysis is particularly effective for creating chiral centers that can guide the synthesis towards a specific stereoisomer.

A key strategy is the catalytic asymmetric dearomatization (CADA) of naphthols. researchgate.netacs.org This process converts a flat, aromatic naphthol into a three-dimensional, non-aromatic naphthalenone structure, creating one or more stereocenters with high enantioselectivity. researchgate.netnih.govnih.gov Chiral phosphoric acids and cinchona-derived squaramides are common organocatalysts for these transformations. researchgate.netrsc.org For example, the asymmetric chlorinative dearomatization of naphthols using a cinchona-based catalyst provides chiral naphthalenones with a chlorine-containing all-carbon quaternary stereocenter in excellent yields and enantioselectivity. nih.gov These chiral naphthalenone intermediates are valuable precursors that, upon reduction of the double bonds, would yield enantiomerically enriched octahydronaphthalene skeletons.

Another powerful application is the organocatalytic asymmetric Friedel-Crafts reaction. acs.orgmdpi.com This reaction involves the addition of a nucleophile, such as a naphthol, to an electrophile. Using a chiral organocatalyst, like a diphenylprolinol ether, can direct the attack to one face of the electrophile, resulting in a product with high enantiomeric excess. acs.org These methods provide an effective means of installing chirality into the naphthyl framework early in a synthetic sequence.

| Catalyst Type | Reaction Type | Substrates | Product Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Dearomatization | β-Naphthols, Azodicarboxylates | Axial and central chirality | High | researchgate.net |

| Cinchona Alkaloid (e.g., (DHQD)2PHAL) | Asymmetric Chlorinative Dearomatization | Naphthols, DCDMH | Cl-containing stereocenter | Up to 96% ee | nih.gov |

| Diphenylprolinol Ether | Friedel-Crafts / Cyclization Cascade | 1-Naphthols, α,β-Unsaturated Aldehydes | Chiral chromanes | High | acs.org |

| Cinchona Squaramide | Aza-Friedel-Crafts Reaction | 2-Naphthols, Benzothiazolimines | Chiral aminomethyl naphthols | Up to >99% ee | rsc.org |

Green Chemistry Principles in the Synthesis of Octahydro-Naphthalene Compounds

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. sigmaaldrich.comepa.gov The synthesis of octahydro-naphthalene compounds can be significantly improved by applying these principles.

Prevention : It is better to prevent waste than to clean it up. This is achieved by designing syntheses with high yields and selectivity, minimizing byproduct formation.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org Cycloaddition reactions like the Diels-Alder reaction are excellent examples of high atom economy, as all atoms from the reactants are incorporated into the product.

Less Hazardous Chemical Syntheses : This principle encourages the use of substances that possess little or no toxicity. For example, using acetic acid instead of more hazardous acylating agents like thionyl chloride to make acetyl chloride is a greener approach. semanticscholar.org

Designing Safer Chemicals : The final product should be designed to be effective while minimizing its toxicity.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be avoided or replaced with greener alternatives like water, or by conducting reactions under solvent-free conditions.

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. organic-chemistry.org

Use of Renewable Feedstocks : Using starting materials derived from renewable sources rather than depleting fossil fuels is a key goal.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized as it requires additional reagents and generates waste. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. As detailed in section 2.3, the use of transition metal and organocatalysts dramatically reduces waste and increases efficiency compared to older methods that used stoichiometric Lewis acids. mdpi.comarabjchem.orgrsc.org

Design for Degradation : Chemical products should be designed to break down into harmless substances after use.

Real-time analysis for Pollution Prevention : In-process monitoring can help prevent the formation of byproducts and ensure safety.

Inherently Safer Chemistry for Accident Prevention : The substances and the form of a substance used in a process should be chosen to minimize the potential for accidents. nih.gov

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and economically viable.

| Green Chemistry Principle | Application in Octahydro-Naphthalene Synthesis |

|---|---|

| 1. Prevention | Developing high-yield, selective reactions to avoid waste. |

| 2. Atom Economy | Utilizing [4+2] cycloaddition (Diels-Alder) reactions where all atoms are incorporated into the product. acs.org |

| 3. Less Hazardous Synthesis | Employing catalytic methods to avoid stoichiometric amounts of corrosive Lewis acids like AlCl3. |

| 4. Designing Safer Chemicals | Modifying the final structure to reduce toxicity while maintaining function. |

| 5. Safer Solvents | Replacing chlorinated solvents with less harmful alternatives or performing reactions neat (solvent-free). |

| 6. Energy Efficiency | Using catalysts that allow reactions to proceed at room temperature instead of requiring high-temperature reflux. organic-chemistry.org |

| 7. Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the hydrocarbon framework. |

| 8. Reduce Derivatives | Using chemoselective catalysts that react at one functional group, avoiding the need for protecting others. |

| 9. Catalysis | Using small amounts of transition metal, organo-, or biocatalysts instead of stoichiometric reagents. mdpi.comrsc.org |

| 10. Design for Degradation | Incorporating functional groups that allow the molecule to biodegrade after its intended use. |

| 11. Real-time Analysis | Using spectroscopic methods (e.g., IR, NMR) to monitor reaction progress and prevent runaway reactions or byproduct formation. |

| 12. Safer Chemistry | Avoiding highly reactive or explosive reagents and high-pressure hydrogenations where possible. ijcce.ac.ir |

Mechanistic Investigations of Key Functional Group Interconversions on the Octahydro-Naphthalene Core

The chemical behavior of this compound is largely defined by the ester functionality at the tertiary carbon of the decalin ring. This section details the mechanistic pathways of its hydrolysis, transesterification, and redox reactions.

Ester Hydrolysis and Transesterification Pathways

The ester group of this compound is susceptible to cleavage and transformation under both acidic and basic conditions.

Ester Hydrolysis:

Under acidic conditions, the hydrolysis of the acetate is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comchemistrysteps.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comchemistrysteps.com Subsequent proton transfer and elimination of acetic acid yield the corresponding tertiary alcohol, cis-decahydro-4a(2H)-naphthalenol, and regenerate the acid catalyst. youtube.com

Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.comchemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the acetate ion, resulting in the formation of the tertiary alcohol and a carboxylate salt. chemistrysteps.com This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the basic medium. chemistrysteps.com

Neighboring group participation can influence the rate of hydrolysis in cyclic systems. nih.govlibretexts.orgwikipedia.org While direct participation of the decalin ring in the hydrolysis of the 4a-acetate is not prominent, the stereochemistry of the ring system can affect the accessibility of the ester group to incoming nucleophiles.

Transesterification:

Transesterification involves the exchange of the acetyl group for another acyl group from a different ester, or the exchange of the alcohol moiety. rero.chorganic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. organic-chemistry.orgresearchgate.net In a typical acid-catalyzed transesterification, the carbonyl group is protonated, followed by nucleophilic attack by an alcohol. researchgate.net For base-catalyzed transesterification, an alkoxide acts as the nucleophile. organic-chemistry.org The use of isopropenyl acetate as an acyl donor in lipase-catalyzed transesterifications of secondary alcohols is a known method, suggesting that enzymatic transformations could also be applied. rero.ch

| Transformation | Conditions | Key Mechanistic Steps | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of acetic acid. | cis-Decahydro-4a(2H)-naphthalenol |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH) | 1. Nucleophilic attack by hydroxide. 2. Formation of a tetrahedral intermediate. 3. Elimination of acetate. | cis-Decahydro-4a(2H)-naphthalenol |

| Transesterification | Alcohol, acid or base catalyst | Similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. | New ester and acetic acid/acetate |

Reduction and Oxidation Reactions of the Decalin System

The decalin framework and the ester group can undergo separate reduction and oxidation reactions.

Reduction:

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-(cis-decahydronaphthalen-4a-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.comlumenlearning.com The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the primary alcohol. lumenlearning.com Weaker reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters. lumenlearning.com

Oxidation:

The saturated hydrocarbon rings of the decalin system are generally resistant to oxidation. However, under forcing conditions with strong oxidizing agents, C-H bonds can be oxidized. For instance, ozonation of decalin can lead to the formation of alcohols, ketones, and dicarboxylic acids through ring-opening. Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent capable of cleaving C-C bonds and oxidizing hydrocarbons. nih.gov The oxidation of cis-decalin can yield a variety of products depending on the reaction conditions. nih.gov

| Transformation | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup. byjus.com | 2-(cis-Decahydronaphthalen-4a-yl)ethanol |

| Decalin Ring Oxidation | Ozone (O₃) | Low temperature, followed by workup. | Ring-opened products (e.g., dicarboxylic acids) |

| Decalin Ring Oxidation | Ruthenium tetroxide (RuO₄) | Catalytic RuCl₃ with a co-oxidant (e.g., NaIO₄) in a biphasic solvent system. nih.gov | Ketones, ring-cleavage products |

Derivatization and Structural Modifications for Diverse Research Aims

The cis-octahydro-4a(2H)-naphthyl moiety serves as a scaffold for the synthesis of more complex molecules for various research applications.

Introduction of Additional Functional Groups on the Octahydro-Naphthyl Moiety

Introducing new functional groups onto the saturated decalin core typically requires C-H activation strategies. researchgate.netprinceton.eduslideshare.netchemrxiv.orgresearchgate.net While challenging on a fully saturated system, transition-metal-catalyzed C-H functionalization can, in principle, be used to introduce new C-C or C-heteroatom bonds. researchgate.netprinceton.eduslideshare.net The regioselectivity of such reactions would be influenced by the directing effects of the acetate group or the corresponding alcohol after hydrolysis.

Alternatively, radical-based reactions can be employed to functionalize the decalin ring. For example, photoinduced fragmentation of N-alkoxyphthalimides derived from the corresponding alcohol can generate carbon-centered radicals, which can then participate in C-C bond-forming reactions. nih.gov

Synthesis of Conjugates and Probes for Mechanistic Studies

The alcohol obtained from the hydrolysis of this compound is a key intermediate for the synthesis of molecular probes and conjugates. For example, the hydroxyl group can be used as a handle to attach reporter molecules such as fluorophores or biotin. nih.govrsc.org

One common strategy involves converting the alcohol to a more reactive species, such as an activated ester or a carboxylic acid, which can then be coupled with an amine- or alcohol-containing probe molecule. nih.gov For instance, oxidation of the alcohol to a carboxylic acid would allow for amide bond formation with an amino-functionalized fluorescent dye. nih.gov Alternatively, the alcohol can be functionalized with a linker that contains a bioorthogonal reactive group, such as an azide (B81097) or a strained alkyne, for use in click chemistry applications. nih.govnih.gov

| Objective | Synthetic Strategy | Example Reagents/Probes | Resulting Structure |

|---|---|---|---|

| Introduction of a new functional group | C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ir) | Functionalized decalin ring |

| Synthesis of a fluorescent probe | Coupling of the corresponding alcohol with a fluorescent dye | Fluorescein isothiocyanate (FITC), TAMRA-azide | Fluorescently labeled decalin derivative |

| Synthesis of a biotinylated conjugate | Amide coupling of the corresponding carboxylic acid with biotin-amine | Biotin-PEG-amine, EDC, NHS | Biotinylated decalin derivative |

| Introduction of a bioorthogonal handle | Derivatization of the alcohol with a linker containing an azide or alkyne | Azidoacetic acid, BCN-acid rsc.org | Decalin derivative for click chemistry |

Rearrangement Reactions and Skeletal Transformations of Octahydro-Naphthalene Derivatives

The decalin framework is susceptible to skeletal rearrangements, particularly through carbocationic intermediates. The Wagner-Meerwein rearrangement is a common reaction in such bicyclic systems. masterorganicchemistry.comwikipedia.orgnih.gov

In the case of this compound, treatment with a protic or Lewis acid could facilitate the departure of the acetate group, generating a tertiary carbocation at the C4a position. This carbocation could then undergo a 1,2-shift of an alkyl group or a hydride. masterorganicchemistry.comwikipedia.org For instance, migration of the C5-C10 bond to the C4a position would result in a ring expansion, transforming the bicyclo[4.4.0]decane (decalin) skeleton into a spiro[4.5]decane system. researchgate.net The driving force for such rearrangements is typically the formation of a more stable carbocation or the relief of steric strain. masterorganicchemistry.comnih.gov The specific outcome of the rearrangement would depend on the reaction conditions and the relative stability of the possible carbocationic intermediates. nih.gov

| Reaction Type | Initiation | Key Intermediate | Potential Outcome |

|---|---|---|---|

| Wagner-Meerwein Rearrangement | Acid-catalyzed departure of the acetate group | Tertiary carbocation at C4a | Migration of an adjacent alkyl group or hydride, potentially leading to a rearranged decalin skeleton or a spirocyclic system. researchgate.net |

Ring Contraction and Expansion Methodologies

Ring contraction and expansion reactions of the decalin system, the core of this compound, are typically driven by the formation of a more stable carbocation intermediate. These transformations often proceed via a Wagner-Meerwein type of rearrangement. wikipedia.orglscollege.ac.in In the context of this compound, the generation of a carbocation at the 4a-position is a prerequisite for such skeletal changes. This can be conceptually initiated by the departure of the acetate group, facilitated by a Lewis acid or under solvolytic conditions.

Plausible Ring Contraction Pathway:

A plausible, though not experimentally documented for this specific acetate, ring contraction could occur from the tertiary carbocation formed at the 4a-position. A 1,2-alkyl shift, where one of the C-C bonds of the cyclohexane (B81311) ring migrates to the carbocationic center, would result in a ring-contracted spirocyclic system. The driving force for such a rearrangement would be the potential formation of a more stable carbocation, although in this saturated system, the initial tertiary carbocation is already relatively stable.

Hypothetical Ring Expansion:

Conversely, a ring expansion is less likely for this specific substrate under typical carbocation-generating conditions. Ring expansions generally occur to relieve ring strain (e.g., expansion of a four-membered ring to a five-membered ring) or to form a more stable carbocation. youtube.com Starting from a six-membered ring within the stable decalin framework, there is no significant ring strain to be relieved that would favor expansion to a seven-membered ring.

The table below outlines the hypothetical intermediates and products for these transformations.

| Transformation | Key Intermediate | Potential Product Class | Driving Force |

| Ring Contraction | Tertiary 4a-decalyl carbocation | Spiro[4.5]decane derivatives | Formation of a rearranged, potentially more stable carbocation |

| Ring Expansion | Tertiary 4a-decalyl carbocation | Bicyclo[5.3.0]decane derivatives | Unlikely; no significant relief of ring strain |

It is important to note that studies on related systems, such as the reaction of cis-2-decalones with thallium trinitrate, have shown that while ring contractions can occur, acetate derivatives under similar conditions were found to be unreactive. This suggests that the acetate is a relatively poor leaving group in this context and harsh conditions would be required to initiate such transformations.

Intramolecular Cyclizations and Rearrangements

The generation of a carbocation at the 4a-position of the cis-decalin system can also pave the way for intramolecular cyclizations and other complex rearrangements, provided there are suitable interacting functionalities within the molecule. For the parent this compound, the scope for intramolecular cyclization is limited without additional functional groups.

Intramolecular Rearrangements (Hydride and Alkyl Shifts):

The primary rearrangement pathways available to the initially formed tertiary 4a-decalyl carbocation would be a series of 1,2-hydride and 1,2-alkyl shifts. These Wagner-Meerwein rearrangements would lead to the formation of isomeric tertiary or secondary carbocations at various positions on the decalin skeleton. wikipedia.orglscollege.ac.in The ultimate products would be a mixture of isomeric octahydronaphthalenes (decalenes) following elimination of a proton, or isomeric octahydronaphthols if the reaction is performed in the presence of water.

The stereochemistry of the cis-fused ring system would play a crucial role in determining which bonds are suitably aligned for migration. The flexible nature of the cis-decalin system, which can undergo ring flipping, means that various conformations could be accessible, each potentially leading to different rearrangement products. chemistrysteps.com

Neighboring Group Participation:

If the this compound molecule were to contain other functional groups, the possibility of neighboring group participation (NGP) would arise. wikipedia.org For instance, a suitably positioned hydroxyl or ether group could attack the incipient carbocation at the 4a-position, leading to the formation of a bicyclic ether. The π-orbitals of a double bond could also participate, leading to the formation of more complex polycyclic structures. In the absence of such participating groups in the parent acetate, these pathways are not accessible.

The following table summarizes the likely rearrangement products from the 4a-decalyl carbocation.

| Reaction Type | Migrating Group | Intermediate Carbocation | Final Product (after elimination) |

| 1,2-Hydride Shift | H⁻ | Isomeric tertiary/secondary decalyl carbocation | Isomeric octahydronaphthalenes |

| 1,2-Alkyl Shift | C-C bond | Rearranged decalyl carbocation | Isomeric octahydronaphthalenes |

Elucidation of cis/trans Isomerism in Octahydro-Naphthalene Systems

The octahydronaphthalene framework, commonly known as decalin, is a bicyclic system consisting of two fused cyclohexane rings. This system can exist as two distinct geometric isomers: cis-decalin and trans-decalin. csbsju.edu The isomerism is determined by the relative orientation of the hydrogen atoms at the two bridgehead carbons where the rings are fused. libretexts.org

In cis-decalin, the two bridgehead hydrogens are on the same side of the molecule's plane. csbsju.edulibretexts.org This arrangement results from the fusion of the two cyclohexane rings through one axial and one equatorial bond. libretexts.orgdalalinstitute.com Conversely, in trans-decalin, the bridgehead hydrogens are on opposite sides, a consequence of the rings being joined by two equatorial-type bonds. libretexts.org These two isomers cannot be interconverted without breaking carbon-carbon or carbon-hydrogen bonds. libretexts.org

Generally, trans-decalin is thermodynamically more stable than cis-decalin by approximately 2.7 kcal/mol. slideshare.net The lower stability of the cis isomer is attributed to unfavorable nonbonded interactions and steric strain. slideshare.netpearson.com

| Property | cis-Decalin | trans-Decalin |

| Ring Fusion | Axial-Equatorial libretexts.org | Equatorial-Equatorial libretexts.org |

| Bridgehead H Atoms | Same side of the ring system csbsju.edu | Opposite sides of the ring system csbsju.edu |

| Relative Stability | Less stable slideshare.net | More stable (by ~2.7 kcal/mol) slideshare.net |

| Conformational Flexibility | Flexible, undergoes ring flipping libretexts.org | Rigid, conformationally locked willingdoncollege.ac.iniitk.ac.in |

| Symmetry | Chiral (in fixed conformation) dalalinstitute.com | Achiral (possesses a center of inversion) dalalinstitute.com |

Conformational Analysis of the Decalin Ring System via Experimental and Computational Methods

The three-dimensional structure and dynamic behavior of the decalin ring system are critical to understanding its chemical properties. Both the cis and trans isomers adopt conformations where the individual six-membered rings are in the stable chair form to minimize angle and torsional strain. dalalinstitute.comwillingdoncollege.ac.in

Chair-Chair Interconversions and Conformational Dynamics

A significant difference between the decalin isomers lies in their conformational dynamics. Trans-decalin is a rigid, conformationally "locked" system. willingdoncollege.ac.iniitk.ac.in Ring flipping from one chair form to another is prohibited, meaning any substituent is fixed in either an axial or equatorial position. libretexts.orgwillingdoncollege.ac.in

In contrast, cis-decalin is conformationally flexible and can undergo a ring inversion process where both rings flip simultaneously. libretexts.orgdalalinstitute.com The energy barrier for this interconversion is approximately 14 kcal/mol. libretexts.org This ring flip causes a substituent to interconvert between axial and equatorial orientations. libretexts.orgdrugdesign.org While the unsubstituted cis-decalin molecule is chiral, this rapid ring flipping converts it into its non-superimposable mirror image, resulting in a racemic mixture that cannot be resolved. dalalinstitute.comwillingdoncollege.ac.in

Influence of Acetate Moiety on Ring Conformation

The introduction of a substituent, such as the acetate group in this compound, has a profound effect on the conformational equilibrium. The acetate group is located at a bridgehead carbon (4a). In cis-decalin, a substituent on a bridgehead carbon is axial to only one of the two rings. willingdoncollege.ac.in

Due to the conformational flexibility of the cis-decalin system, the ring inversion process is always at play. However, the presence of a bulky substituent will favor the conformer where that group occupies a position that minimizes steric interactions. drugdesign.org In substituted cyclohexanes, substituents generally prefer the equatorial position to avoid destabilizing 1,3-diaxial repulsions. drugdesign.org Therefore, for a substituted cis-decalin, the equilibrium will lie towards the conformer that presents the fewest or least severe steric clashes involving the substituent. The acetate moiety's presence disrupts the symmetry of the parent decalin, making the bridgehead carbons chiral centers and allowing for the existence of stable, resolvable enantiomers. willingdoncollege.ac.in

Chiral Resolution and Enantiomeric Excess Determination Methodologies

The presence of the acetate group on the chiral cis-decalin framework necessitates methods to separate the resulting enantiomers and quantify their purity.

Diastereomeric Salt Formation and Chromatographic Separation Techniques

One of the most established methods for separating enantiomers is chiral resolution through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture (e.g., a carboxylic acid precursor to the acetate or a hydrolyzed derivative) with a single, pure enantiomer of a chiral resolving agent. wikipedia.orgwikipedia.org Common resolving agents include chiral acids like tartaric acid or chiral bases such as brucine (B1667951) or 1-phenylethylamine. wikipedia.org

The reaction produces a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt crystallizes out of the solution, leaving the more soluble one behind. wikipedia.orgunchainedlabs.com After separation, the resolving agent is removed, yielding the separated enantiomers of the original compound. wikipedia.org Chromatographic techniques can also be employed to separate the diastereomeric derivatives. wvu.edu

Advanced Chiral Analytical Methods for Enantiomeric Purity

Determining the success of a chiral resolution or an asymmetric synthesis requires precise measurement of the enantiomeric purity. This is expressed as the enantiomeric excess (ee), which measures how much more of one enantiomer is present compared to the other. wikipedia.org A sample with 70% of one enantiomer and 30% of the other has an ee of 40%. wikipedia.org

Several advanced analytical techniques are used for this purpose:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for enantiomeric separation. jiangnan.edu.cn These methods use a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated and quantified. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The enantiomeric purity can be determined by NMR using chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). uff.br The resulting diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.

Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential interaction with a chiral selector added to the running buffer. wvu.edu It offers high efficiency and requires only small sample volumes. researchgate.net

| Method | Principle | Application |

| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent to form diastereomers with different solubilities, allowing separation by crystallization. wikipedia.orgwikipedia.org | Preparative separation of enantiomers. wikipedia.org |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. wikipedia.org | Analytical determination of enantiomeric excess (ee). jiangnan.edu.cn |

| Chiral NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce distinguishable NMR signals for each enantiomer/diastereomer. uff.br | Determination of ee and absolute configuration. mdpi.com |

| Chiral Capillary Electrophoresis | Separation based on differential mobility of enantiomers in the presence of a chiral selector in the buffer. wvu.edu | High-efficiency analytical separation. researchgate.net |

Due to the limited availability of detailed spectroscopic data for this compound in publicly accessible scientific literature, a comprehensive article that fully adheres to the requested detailed outline cannot be generated at this time. Extensive searches for specific NMR, Mass Spectrometry, and Vibrational Spectroscopy data on this particular compound did not yield the in-depth research findings required for a thorough and scientifically accurate analysis as specified in the prompt.

While general principles of spectroscopic techniques apply to this class of compounds, the absence of specific experimental data, such as detailed peak assignments for NMR, fragmentation patterns for Mass Spectrometry, or specific vibrational frequencies for IR and Raman spectroscopy for this compound, prevents the creation of a scientifically rigorous and non-speculative article.

Further research in specialized chemical databases or academic journals may be required to obtain the necessary data for a complete structural characterization of this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Cis Octahydro 4a 2h Naphthyl Acetate

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For chiral molecules such as cis-octahydro-4a(2H)-naphthyl acetate (B1210297), single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of its stereocenters.

The determination of the absolute configuration would require the formation of a suitable single crystal of an enantiomerically pure sample. The diffraction data collected from this crystal would then be analyzed, paying close attention to the anomalous dispersion effects, which allow for the definitive assignment of the (R) or (S) configuration at each chiral center. nih.gov In the absence of a heavy atom, careful data collection and refinement are crucial for a reliable assignment.

Table 1: Representative Crystallographic Data for a cis-Decalin Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1302.1 |

| Z | 4 |

Note: The data in this table is representative of a substituted cis-decalin derivative and is intended for illustrative purposes, as a specific crystal structure for cis-octahydro-4a(2H)-naphthyl acetate is not available.

Chromatographic Techniques for Separation and Purity Assessment in Academic Research

Chromatographic methods are indispensable tools in the academic research setting for the separation, purification, and purity assessment of synthetic compounds like this compound. chromforum.org Gas chromatography and high-performance liquid chromatography are particularly powerful techniques for analyzing such bicyclic esters.

Gas Chromatography (GC) Method Development

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds such as this compound. gcms.cz Method development for this compound would focus on achieving good resolution from potential impurities, including the trans-isomer and any unreacted starting materials.

A typical GC system for this analysis would employ a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column coated with a phenyl polysiloxane derivative, which offers good selectivity for a wide range of organic molecules. gcms.cz The carrier gas is typically an inert gas like helium or nitrogen.

The key parameters to optimize during method development include the oven temperature program, the injector temperature, and the carrier gas flow rate. A temperature program, where the oven temperature is gradually increased, is often employed to ensure the efficient separation of compounds with different boiling points. globalresearchonline.net The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector of choice for routine purity assessment is often a Flame Ionization Detector (FID), which provides a response proportional to the mass of the carbon-containing analyte. nih.gov For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) detector would be coupled to the GC. shimadzu.comperfumersapprentice.com

Table 2: Illustrative GC-FID Method Parameters for the Analysis of a Bicyclic Acetate

| Parameter | Condition |

| Column | |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection | |

| Volume | 1 µL |

| Split Ratio | 50:1 |

Note: These parameters are representative and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of organic compounds, including the isomers of octahydronaphthyl acetate. nih.gov The separation of the cis and trans diastereomers is a key analytical challenge that can be addressed with HPLC.

For the separation of these non-polar isomers, normal-phase HPLC is often the method of choice. researchgate.net This technique utilizes a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase, typically a mixture of alkanes like hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent, such as isopropanol (B130326) or ethyl acetate, as a modifier. csfarmacie.cz The separation is based on the differential adsorption of the isomers onto the polar stationary phase. The more polar isomer will interact more strongly with the stationary phase and thus have a longer retention time.

Reversed-phase HPLC, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), can also be explored. In this case, the separation would be based on the differences in the hydrophobicity of the isomers.

For the separation of enantiomers, chiral HPLC would be required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of the cis isomer. sigmaaldrich.comchromatographyonline.com The choice of the appropriate CSP and mobile phase is crucial for achieving baseline separation.

Table 3: Representative Normal-Phase HPLC Method for Diastereomer Separation

| Parameter | Condition |

| Column | |

| Stationary Phase | Silica Gel |

| Particle Size | 5 µm |

| Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | |

| Composition | 98:2 (v/v) n-Hexane / Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Wavelength | 210 nm (UV) |

| Temperature | |

| Column Oven | 25 °C |

Note: This method is illustrative for the separation of decalin-type diastereomers and would need to be optimized for cis- and trans-octahydro-4a(2H)-naphthyl acetate.

Theoretical and Computational Chemistry Studies on Cis Octahydro 4a 2h Naphthyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These methods are instrumental in predicting the structure, properties, and reactivity of compounds like cis-Octahydro-4a(2H)-naphthyl acetate (B1210297).

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For cis-Octahydro-4a(2H)-naphthyl acetate, DFT would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

The parent structure, cis-decalin, is known to exist in a state of conformational flux, undergoing a "ring flip" where one chair conformation converts to another. wikipedia.orgchemistrysteps.comlibretexts.org For the acetate derivative, DFT calculations would elucidate how the substituent acetate group influences the energetics of this conformational change. The calculations would pinpoint the preferred orientation (axial or equatorial) of the acetate group and the energy barrier associated with the ring inversion.

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This computed spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes of the ester and the decalin ring system. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, which is crucial for structural elucidation.

Table 1: Predicted Spectroscopic Data from DFT Calculations

| Spectroscopic Technique | Predicted Parameter | Typical Application for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identification of C=O stretch of the acetate, C-O stretches, and fingerprint region of the decalin core. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

For this compound, the HOMO would likely be localized on the oxygen atoms of the acetate group, indicating these are the sites most susceptible to electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbon of the acetate, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Electrostatic potential maps, generated from the wave function, would further visualize the electron-rich and electron-poor regions of the molecule, guiding predictions about its interactions with other chemical species.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule over time, offering a dynamic picture of its behavior.

A key application of MD would be to explore the conformational landscape of the molecule. This would reveal the different accessible conformations, including the chair-flipping of the decalin rings, and the relative populations of each conformation at a given temperature. This is particularly relevant for understanding the flexibility of the bicyclic system. libretexts.org

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, one can observe how it interacts with the surrounding solvent molecules. This provides insights into its solubility and how the solvent might influence its conformational preferences and reactivity.

Prediction of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling reactions such as ester hydrolysis. By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate.

The structure and energy of the transition state are critical for understanding the reaction's kinetics. Computational methods can be used to calculate the activation energy, which is directly related to the reaction rate. This allows for the comparison of different possible reaction pathways to determine the most likely mechanism. For instance, in the hydrolysis of the acetate, computational modeling could distinguish between an acid-catalyzed and a base-catalyzed mechanism by comparing their respective activation barriers.

QSAR (Quantitative Structure-Activity Relationship) Methodologies in Pure Chemical Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used in drug discovery, QSAR can also be applied in a purely chemical context to predict properties like reactivity or selectivity.

For a series of related decalin esters, a QSAR model could be developed to predict a property like the rate of hydrolysis. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

A statistical method, such as multiple linear regression or machine learning, would then be used to build a mathematical equation that correlates these descriptors with the observed reactivity. Once a robust QSAR model is established, it can be used to predict the reactivity of new, unsynthesized decalin esters, thereby guiding future experimental work. A study on various derivatives of cis-decalin has shown the utility of computational models in establishing structure-property relationships. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-Decalin |

Synthetic Utility and Role in Chemical Biology Research Synthetic Aspects Only

cis-Octahydro-4a(2H)-naphthyl acetate (B1210297) as a Building Block for Complex Natural Product Synthesis

The cis-decalin framework, of which cis-octahydro-4a(2H)-naphthyl acetate is a derivative, is a cornerstone in the synthesis of numerous biologically active natural products. rsc.orgnih.gov Synthetic strategies to access these complex molecules often rely on the stereoselective construction of the decalin core as a key step. The acetate group at the 4a-position represents a versatile functional handle that can be elaborated into other functionalities required for the final natural product.

Major synthetic approaches to the decalin system include:

Diels-Alder Reactions: The [4+2] cycloaddition, particularly the intramolecular Diels-Alder (IMDA) reaction, is one of the most powerful and frequently employed methods for constructing the bicyclic decalin system with high stereocontrol. rsc.orgresearchgate.net This strategy has been pivotal in the total synthesis of numerous natural products. For instance, the synthesis of (+)-kalihinol A, a potent antimalarial agent, featured the construction of a cis-decalin core via an endo-selective IMDA reaction. researchgate.net

Cation- or Radical-Induced Polyene Cyclizations: Mimicking biosynthetic pathways, the cyclization of acyclic polyene precursors can generate the decalin skeleton. These reactions are often initiated by acidic conditions or radical initiators. rsc.orgresearchgate.net

Anionic and Nucleophilic Cyclizations: Methods such as the Robinson annulation to form Wieland-Miescher-type ketones provide a classic route to decalin systems, which can then be stereoselectively reduced to the desired cis or trans isomer. researchgate.net

A novel strategy for the enantioselective synthesis of cis-decalin derivatives involves an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction between 2-pyrones and silyl (B83357) cyclohexadienol ethers. This method provides access to a wide range of functionally rich cis-decalins with multiple stereocenters, as demonstrated in the total syntheses of 4-amorphen-11-ol and cis-crotonin. nih.gov

Table 1: Key Synthetic Strategies for Decalin-Containing Natural Products

| Synthetic Strategy | Description | Example Application |

|---|---|---|

| Intramolecular Diels-Alder (IMDA) | A [4+2] cycloaddition of a tethered diene and dienophile to form the bicyclic system, often with high stereoselectivity. rsc.orgnih.gov | Synthesis of the maklamicin decalin moiety. nih.gov |

| Polyene Cyclization | Acid- or radical-mediated cyclization of a linear polyene precursor to form the fused ring system. researchgate.net | Common in biomimetic synthesis of terpenoids. |

Incorporation into Synthetic Libraries for Chemical Space Exploration

The rigid, three-dimensional structure of the cis-decalin scaffold makes it an excellent foundation for the construction of synthetic libraries. nih.gov By systematically modifying substitution patterns on this core, chemists can generate a diverse collection of molecules that occupy unique regions of chemical space, increasing the probability of identifying compounds with novel biological activities. nih.gov

A synthetic biology approach has been used to create a library of fungal decalin-containing diterpenoid pyrones (DDPs). By employing heterologous biosynthesis and combinatorial biosynthesis, researchers designed extended DDP pathways, leading to the generation of novel structures for biological screening. nih.gov In medicinal chemistry, decalin-based scaffolds have been used to develop selective ligands. For example, a novel bicyclic scaffold based on decalin was designed for ligands targeting FKBP51, an important protein in stress-related disorders. The decalin moiety was found to fit optimally into a key subpocket of the protein, enabling high potency and selectivity. nih.gov

Methodological Developments in Chemical Probe Synthesis Utilizing the Decalin Scaffold

Chemical probes are essential tools for dissecting biological pathways. The development of synthetic methods that allow for the facile incorporation of reporter tags (e.g., fluorophores, biotin) or reactive groups onto complex scaffolds like decalin is crucial. The synthesis of diverse and complex scaffolds is a central theme in the discovery of new probes. nih.gov

Research into symmetrically-substituted decalin-based scaffolds has led to the synthesis of chiral molecules designed for further elaboration. researchgate.net For instance, a chiral scaffold was synthesized by coupling (2R,7S)-rel-4a-[[[(1,1-dimethylethyl)phenylsilyl]oxy]methyl]decahydro-2,7-naphthalenediol with an amino acid derivative. Such scaffolds provide a defined three-dimensional arrangement of functional groups, which is a critical feature for developing selective molecular probes. researchgate.net These developments enable the creation of tailored molecules for investigating specific biological questions, moving beyond simple library screening to rational probe design.

Studies on Enzyme-Catalyzed Chemical Transformations involving Octahydro-Naphthalene Substrates (focus on chemistry, not biological effects)

Enzymes offer a powerful platform for performing selective chemical transformations on complex substrates like octahydronaphthalene derivatives. Rieske non-heme iron oxygenases, such as naphthalene (B1677914) 1,2-dioxygenase (NDO), are particularly notable for their ability to catalyze a wide range of oxidation reactions. nih.gov While NDO's native substrate is naphthalene, it exhibits broad substrate specificity and can catalyze reactions including stereospecific cis-dihydroxylation, monohydroxylation, desaturation, and sulfoxidation on various substrates. nih.govnih.gov

The chemical transformation catalyzed by NDO depends on how the substrate binds in the enzyme's active site. The orientation of the substrate relative to the activated iron-dioxygen species dictates not only the regioselectivity but also the type of reaction that occurs. nih.gov For example, studies with substrates like indan (B1671822) and indene (B144670) show that NDO can catalyze monohydroxylation to form (S)-1-indanol and (S)-1-indenol, respectively, as well as desaturation and dihydroxylation reactions. nih.gov

In the biosynthesis of some natural products, specialized enzymes known as Diels-Alderases catalyze the stereoselective formation of decalin rings from polyene precursors. nih.gov While many of these enzymes produce trans-decalin products, the enzyme PvhB, involved in varicidin A biosynthesis, is known to form a cis-decalin ring. nih.gov Understanding the mechanisms of these enzymes provides insight into how nature achieves exquisite control over complex chemical transformations and offers opportunities for their application in biocatalytic synthesis.

Table 2: Examples of Enzymatic Transformations on Naphthalene-like Scaffolds

| Enzyme System | Substrate(s) | Transformation Type | Product(s) |

|---|---|---|---|

| Naphthalene 1,2-dioxygenase (NDO) | Naphthalene | cis-dihydroxylation | cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene researchgate.net |

| Naphthalene 1,2-dioxygenase (NDO) | Indan | Monohydroxylation | (S)-1-indanol / (R)-1-indanol nih.gov |

| PvhB (Diels-Alderase) | Polyketide precursor | Intramolecular [4+2] Cycloaddition | cis-Decalin core of Varicidin A nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.